molecular formula C7H12FNO2 B13512103 methyl(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate

methyl(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate

Cat. No.: B13512103
M. Wt: 161.17 g/mol
InChI Key: LTESAWNYGZPAHM-FSPLSTOPSA-N
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Description

Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the diastereoselective synthesis, which can be achieved through the use of chiral catalysts and specific reaction conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale enantioselective synthesis using advanced techniques such as preparative-scale chromatography and crystallization-based methods . These methods ensure high purity and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding is crucial for its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate
  • Methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate
  • Methyl (2R,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate

Uniqueness

Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring high enantioselectivity and specificity .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3/t5-,7-/m0/s1

InChI Key

LTESAWNYGZPAHM-FSPLSTOPSA-N

Isomeric SMILES

C[C@]1(C[C@@H](CN1)F)C(=O)OC

Canonical SMILES

CC1(CC(CN1)F)C(=O)OC

Origin of Product

United States

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